2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid
Description
Properties
Molecular Formula |
C8H4BrF3O2 |
|---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H4BrF3O2/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7H,(H,13,14) |
InChI Key |
GDBJYYQOTSFAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(C(=O)O)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the use of 3-bromo-2,6-difluorophenylboronic acid as a starting material . The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine and fluorine atoms onto the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction can yield corresponding acids and alcohols .
Scientific Research Applications
2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
- Halogen substitution : Replacing bromine with chlorine (e.g., 3-chloro-2,6-difluorobenzeneacetic acid) decreases molecular weight and polarizability, impacting binding affinity in biological systems .
- Functional groups : Esters (e.g., ethyl 2-(3-bromophenyl)-2,2-difluoroacetate) exhibit higher lipophilicity than carboxylic acids, influencing solubility and membrane permeability .
Physicochemical Properties
- Melting points : Analogs like 2-(3-bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid have higher melting points (87–90°C) due to increased molecular rigidity from the trifluoromethoxy group .
- Solubility : Carboxylic acids (e.g., 2-(3-bromo-2,6-difluorophenyl)acetic acid) are more water-soluble than esters or nitriles (e.g., (4-bromo-2,6-difluorophenyl)acetonitrile) .
Biological Activity
2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C8H6BrF3O2
- CAS Number : 1195768-19-4
This structure features a bromo and difluoro-substituted phenyl ring attached to a fluoroacetic acid moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In a study evaluating fluoroaryl compounds, it was noted that derivatives with fluorinated groups exhibited enhanced antibacterial properties against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) for related compounds was reported at 16 µM, indicating significant antibacterial activity .
| Compound | MIC (µM) | Activity |
|---|---|---|
| 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid | 16 | Antibacterial against S. aureus |
| Fluoroaryl derivatives | 32 | Antibacterial |
Cytotoxicity and Anticancer Potential
Cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer treatment. Preliminary results suggest that it may induce apoptosis in cancer cell lines at specific concentrations. For instance, related compounds demonstrated cytotoxic effects with CC50 values ranging from 20 to 30 µM against HeLa cells .
| Cell Line | CC50 (µM) | Effect |
|---|---|---|
| HeLa | 27.3 | Cytotoxic |
| Other lines | Varies | Potential anticancer activity |
Anti-inflammatory Activity
The anti-inflammatory properties of fluorinated compounds are well-documented. The presence of fluorine atoms can enhance the lipophilicity of the molecules, potentially improving their ability to penetrate biological membranes and exert therapeutic effects on inflammation pathways.
Case Studies
- Study on Antibacterial Efficacy : A recent study highlighted the effectiveness of fluorinated compounds against resistant strains of bacteria. The tested derivatives showed no development of resistance over seven days, underscoring their potential as long-term antibacterial agents .
- Cytotoxicity Evaluation : In a cytotoxicity evaluation involving various cancer cell lines, 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid exhibited selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features. Modifications in the phenyl ring's substitution pattern significantly influence its efficacy:
- Para-substitution : Enhances antimicrobial activity.
- Ortho-substitution : May increase cytotoxicity in certain contexts.
These insights suggest that careful design and modification of the compound could lead to enhanced therapeutic profiles.
Q & A
Q. What are the recommended synthetic routes and key intermediates for preparing 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid?
Methodological Answer: Synthesis typically involves halogenation and functional group transformations. Key intermediates include:
- 3-Bromo-2,6-difluorobenzaldehyde (CAS RN referenced in EPA/ECHA data), a precursor for further acetylation or coupling reactions .
- Bromo-fluoroacetophenones (e.g., 3'-Bromo-4'-fluoroacetophenone, CAS 1007-15-4), which can undergo oxidation or nucleophilic substitution to introduce the acetic acid moiety .
- Bromo-fluorophenylacetic acid derivatives (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid), suggesting pathways for functionalization via amination or fluorination .
| Intermediate | CAS RN | Purity (%) | Source |
|---|---|---|---|
| 3-Bromo-2,6-difluorobenzaldehyde | N/A | N/A | EPA/ECHA |
| 3'-Bromo-4'-fluoroacetophenone | 1007-15-4 | >97.0% | Kanto |
| 4-Bromo-2-fluorocinnamic acid | 149947-19-3 | >95.0% | Kanto |
Key Steps:
Halogenation: Introduce bromine/fluorine via electrophilic substitution, leveraging directing effects of substituents.
Acetylation: Convert aldehyde intermediates to acetic acid derivatives using oxidizing agents (e.g., KMnO₄).
Purification: Use HPLC or recrystallization to isolate high-purity products (>95%) .
Q. What analytical techniques are recommended for characterizing 2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Resolve structural ambiguities (e.g., fluorine-bromine coupling) using ¹⁹F and ¹H NMR. Note: Trifluoroacetic acid (TFA) in solvents may complicate spectra .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., C₈H₅BrF₃O₂: ~289 g/mol) and fragmentation patterns .
| Technique | Application | Example Data Source |
|---|---|---|
| NMR | Structural elucidation | Trifluoroacetic acid studies |
| HPLC | Purity analysis (>95%) | Bromophenylacetic acid |
| MS | Molecular weight confirmation | NIST Mass Spec Data |
Q. What are the critical handling and storage protocols for this compound?
Methodological Answer:
- Storage: Maintain at 0–6°C under inert atmosphere (N₂/Ar) to prevent decomposition, as indicated for bromo-fluoroacetophenones .
- Handling: Use gloveboxes for air-sensitive steps (e.g., boronic acid coupling) .
- Safety: Avoid prolonged exposure to light, which may degrade halogenated aromatics .
Advanced Research Questions
Q. How can researchers assess the compound’s thermal stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., >150°C for bromo-fluoroacetophenones) .
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points: 47–49°C for 2-Bromo-4′-fluoroacetophenone) .
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
Q. How do substituent positions (bromine/fluorine) influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Meta-Directing Effects: Bromine at position 3 directs electrophiles to positions 2 and 6 (ortho/para to Br), while fluorine at positions 2 and 6 (electron-withdrawing) further restricts reactivity .
- Case Study: In 3-Bromo-2,6-difluorobenzaldehyde, fluorine at C2 and C6 deactivates the ring, favoring reactions at C4 (para to Br) .
| Substituent Position | Directing Effect | Example Reaction Outcome |
|---|---|---|
| 3-Bromo | Meta-directing | Nitration at C4 |
| 2,6-Difluoro | Strong deactivation | Reduced reactivity at C1 and C5 |
Q. How should researchers address contradictory data (e.g., purity discrepancies) in published studies?
Methodological Answer:
- Cross-Validation: Compare purity claims (e.g., >95% vs. >97% for bromo-fluoroacetophenones) using independent methods (HPLC, NMR) .
- Source Reliability: Prioritize data from regulatory bodies (e.g., ECHA, EPA) over commercial catalogs for toxicity or stability profiles .
- Reproducibility: Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
